molecular formula C12H14BrNO2 B12616974 (6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one CAS No. 920801-96-3

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one

Cat. No.: B12616974
CAS No.: 920801-96-3
M. Wt: 284.15 g/mol
InChI Key: BIQLQZMIWPICCP-NSHDSACASA-N
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Description

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one typically involves the reaction of 4-bromoaniline with ethyl chloroformate to form an intermediate, which is then cyclized with morpholine under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromophenyl group and an ethyl group in the morpholine ring

Properties

CAS No.

920801-96-3

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one

InChI

InChI=1S/C12H14BrNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

BIQLQZMIWPICCP-NSHDSACASA-N

Isomeric SMILES

CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCN1CC(OCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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